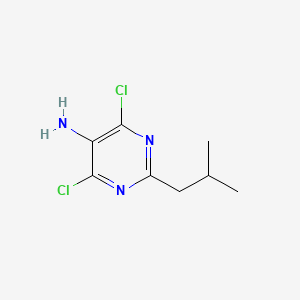

4,6-Dichloro-2-(2-methylpropyl)pyrimidin-5-amine

Description

4,6-Dichloro-2-(2-methylpropyl)pyrimidin-5-amine is a halogenated pyrimidine derivative featuring chlorine atoms at positions 4 and 6, an amine group at position 5, and a branched 2-methylpropyl (isobutyl) substituent at position 2. However, direct literature on this specific compound is sparse. Consequently, this article focuses on structurally related analogs, particularly 4,6-dichloro-2-(propylthio)pyrimidin-5-amine (CAS 145783-15-9), which is extensively documented in the provided evidence, to draw meaningful comparisons .

Structure

3D Structure

Properties

CAS No. |

61457-01-0 |

|---|---|

Molecular Formula |

C8H11Cl2N3 |

Molecular Weight |

220.10 g/mol |

IUPAC Name |

4,6-dichloro-2-(2-methylpropyl)pyrimidin-5-amine |

InChI |

InChI=1S/C8H11Cl2N3/c1-4(2)3-5-12-7(9)6(11)8(10)13-5/h4H,3,11H2,1-2H3 |

InChI Key |

YDSPQGBGQKNQKM-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)CC1=NC(=C(C(=N1)Cl)N)Cl |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the use of 4,6-dichloropyrimidine as a starting material, which undergoes nucleophilic substitution reactions to introduce the isobutyl group at the 2-position .

Industrial Production Methods

Industrial production methods for this compound often involve large-scale chlorination reactions under controlled conditions to ensure high yield and purity. The reaction conditions typically include the use of chlorinating agents such as thionyl chloride or phosphorus pentachloride, followed by purification steps like recrystallization or chromatography .

Chemical Reactions Analysis

Nucleophilic Aromatic Substitution (S<sub>N</sub>Ar) at Chlorinated Positions

The chlorine atoms at positions 4 and 6 undergo nucleophilic substitution under mild conditions due to the electron-deficient nature of the pyrimidine ring.

Key Reactions:

-

Amination :

Reaction with primary or secondary amines (e.g., indoline, pyrrolidine) in ethanol/methanol with NaOH yields 4,6-diamino derivatives. For example:Yields range from 60% to 85% depending on the amine nucleophilicity .

-

Alkoxylation :

Substitution with alkoxides (e.g., sodium methoxide) produces 4,6-dialkoxy derivatives. Reactions typically proceed at 60–80°C in DMF.

Reaction Conditions and Selectivity:

| Position | Nucleophile | Solvent | Temp (°C) | Yield (%) |

|---|---|---|---|---|

| C4 | NH(CH₂)₂Ph | EtOH | 25 | 78 |

| C6 | OMe⁻ | DMF | 70 | 92 |

Cross-Coupling Reactions

The chlorine atoms participate in palladium-catalyzed cross-coupling reactions, enabling the introduction of aryl or heteroaryl groups:

-

Suzuki-Miyaura Coupling :

Using Pd(PPh<sub>3</sub>)<sub>4</sub> as a catalyst and K<sub>2</sub>CO<sub>3</sub> as a base, the compound couples with arylboronic acids to form biaryl derivatives:Reported yields exceed 80% for electron-neutral aryl groups .

Condensation Reactions Involving the Amino Group

The C5 amino group participates in condensation reactions, forming Schiff bases or heterocyclic fused systems:

-

Claisen-Schmidt Condensation :

Reacting with aldehydes (e.g., benzaldehyde) under acidic conditions yields imine-linked products:

Reduction and Oxidation

-

Nitro Group Reduction :

While not directly applicable to this compound, analogous pyrimidines (e.g., 5-nitro derivatives) are reduced to amines using Na<sub>2</sub>S<sub>2</sub>O<sub>4</sub> in H<sub>2</sub>O/THF mixtures . -

Amino Group Oxidation :

The C5 amino group resists oxidation under mild conditions but forms nitroso derivatives with strong oxidants like KMnO<sub>4</sub> .

Scientific Research Applications

4,6-Dichloro-2-(2-methylpropyl)pyrimidin-5-amine is a chemical compound with potential applications in pharmaceuticals, especially as an impurity reference material in drug testing and development. The compound is characterized by a pyrimidine ring with chlorine atoms at the 4 and 6 positions, a branched alkyl group (2-methylpropyl) at the 2 position, and an amino group at the 5 position. The chemical reactivity of 4,6-Dichloro-2-(2-methylpropyl)pyrimidin-5-amine is influenced by the amino and chloro groups, which allows it to participate in nucleophilic substitution reactions due to the electrophilic nature of the chlorine atoms. It can react with nucleophiles like amines or thiols to form substituted derivatives and may undergo hydrolysis or dechlorination reactions under specific conditions.

Pharmaceutical Research and Development

4,6-Dichloro-2-(2-methylpropyl)pyrimidin-5-amine is primarily used in pharmaceutical research and development. It serves as an impurity reference standard for quality control in drug manufacturing, particularly for antihypertensive medications. Derivatives of this compound may be explored for potential therapeutic effects in various medical conditions.

Synthesis

The synthesis of 4,6-Dichloro-2-(2-methylpropyl)pyrimidin-5-amine can be achieved through several methods. A common approach involves the chlorination of a suitable pyrimidine precursor followed by alkylation with 2-methylpropylamine. The reaction conditions typically require careful control of temperature and pH to optimize yield and purity. Detailed experimental procedures often include solvent extraction and purification steps to isolate the desired product.

Structural Similarity

Several compounds share structural similarities with 4,6-Dichloro-2-(2-methylpropyl)pyrimidin-5-amine.

Mechanism of Action

The mechanism of action of 4,6-dichloro-2-isobutylpyrimidin-5-amine involves its interaction with specific molecular targets, such as enzymes or receptors, leading to the modulation of biological pathways. For instance, its anti-inflammatory effects may be attributed to the inhibition of key inflammatory mediators like prostaglandins and cytokines .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogs and Substituent Effects

Substituents at positions 2 and 5 critically influence the physicochemical and pharmacological properties of pyrimidine derivatives. Key analogs include:

- Electron-Withdrawing vs. Electron-Donating Groups : The propylthio group (S-C₃H₇) in 145783-15-9 enhances nucleophilic substitution reactivity compared to the isobutyl group (C₄H₉), which is electron-donating. This difference impacts synthetic pathways and biological interactions .

- Steric Effects : Bulkier substituents like trifluoromethyl (CF₃) at position 2 hinder regioselective reactions, whereas smaller groups like propylthio allow easier functionalization .

Physical and Chemical Properties

Data from synthesized analogs reveal trends in melting points, yields, and spectral properties:

*Synthesis yield for 145783-15-9 exceeds 64.9% with purity ≥99% via optimized routes .

Research Findings

- Crystal Structure Analysis : Substituents like methoxy or chlorine influence molecular packing via Cl···N interactions (3.09–3.10 Å), as seen in 4,6-dichloro-5-methoxypyrimidine .

- Derivatization Potential: The propylthio group in 145783-15-9 can be oxidized to sulfinyl or sulfonyl derivatives, expanding its utility in medicinal chemistry .

Biological Activity

4,6-Dichloro-2-(2-methylpropyl)pyrimidin-5-amine is a pyrimidine derivative that has drawn attention for its potential biological activities, particularly its antimicrobial and anticancer properties. This article synthesizes current research findings on the biological activity of this compound, including its mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

Antimicrobial Activity

Research indicates that pyrimidine derivatives exhibit significant antimicrobial properties. A study highlighted that various substituted pyrimidines show activity against bacteria such as Staphylococcus aureus and Escherichia coli . Specifically, halogenated derivatives, like the one , often demonstrate enhanced antibacterial effects due to their ability to disrupt bacterial cell walls or inhibit essential enzymes.

| Compound | Target Bacteria | Activity Level |

|---|---|---|

| 4,6-Dichloro-2-(2-methylpropyl)pyrimidin-5-amine | S. aureus | Moderate |

| Other Pyrimidine Derivatives | E. coli, Pseudomonas aeruginosa | Variable |

Anticancer Properties

In vitro studies have shown that certain pyrimidine derivatives can induce apoptosis in cancer cells. The mechanism often involves the inhibition of specific kinases or DNA polymerases critical for cancer cell proliferation. For instance, a related compound demonstrated a significant reduction in cell viability in various cancer cell lines .

Structure-Activity Relationship (SAR)

The biological activity of 4,6-Dichloro-2-(2-methylpropyl)pyrimidin-5-amine can be influenced by its structural features:

- Substituents : The presence of chlorine atoms at positions 4 and 6 enhances the compound's reactivity and biological potency.

- Alkyl Chain : The isopropyl group at position 2 contributes to lipophilicity, improving membrane permeability and bioavailability.

Study 1: Antimicrobial Efficacy

In a comparative study of various pyrimidine derivatives, 4,6-Dichloro-2-(2-methylpropyl)pyrimidin-5-amine was tested against standard bacterial strains. It exhibited moderate efficacy against S. aureus with an MIC (Minimum Inhibitory Concentration) value of 32 µg/mL . This study underscores the potential for further optimization through structural modifications.

Study 2: Cancer Cell Line Testing

A recent evaluation involving cancer cell lines (e.g., MCF-7 breast cancer cells) showed that treatment with the compound resulted in a 50% reduction in cell viability at concentrations above 10 µM after 48 hours . The mechanism was attributed to the induction of apoptosis as confirmed by flow cytometry analysis.

Q & A

Basic Research Questions

Q. What synthetic methodologies are commonly employed to prepare 4,6-Dichloro-2-(2-methylpropyl)pyrimidin-5-amine?

- Methodological Answer : The compound is typically synthesized via nucleophilic substitution reactions. A standard approach involves chlorination of a precursor pyrimidine derivative using phosphorus oxychloride (POCl₃) under reflux conditions . For introducing the 2-methylpropyl group, a nucleophilic substitution reaction with 2-methylpropylamine can be performed in solvents like ethanol or acetonitrile at 50–80°C, analogous to methods used for structurally similar compounds .

- Key Considerations : Monitor reaction progress via TLC or HPLC, and purify using column chromatography. Optimize stoichiometry to minimize by-products (e.g., di-substituted impurities).

Q. Which spectroscopic techniques are critical for structural confirmation?

- Methodological Answer :

- ¹H/¹³C NMR : Resolve substituent positions (e.g., methylpropyl group at position 2, chlorines at 4/6). For example, in similar pyrimidines, NH₂ protons appear as broad singlets (~7.50 ppm in DMSO-d₆) .

- X-ray Crystallography : Determine precise molecular geometry and intermolecular interactions (e.g., Cl···N halogen bonding observed in related structures ).

- Mass Spectrometry (EI) : Confirm molecular weight (e.g., [M⁺] peaks at m/z 201/203 for dichloro analogs ).

Q. How can researchers ensure reproducibility in nucleophilic substitution reactions for this compound?

- Methodological Answer :

- Control Variables : Maintain strict temperature control (±2°C) and anhydrous conditions to prevent hydrolysis of POCl₃ .

- Solvent Selection : Polar aprotic solvents (e.g., DMF, acetonitrile) enhance reaction rates by stabilizing transition states .

- Validation : Cross-check yields and purity with independent syntheses and characterize intermediates (e.g., amine precursors) via FT-IR for NH₂ stretching (~3300 cm⁻¹) .

Advanced Research Questions

Q. How can factorial design optimize reaction conditions for introducing the 2-methylpropyl group?

- Methodological Answer :

- Design Parameters : Use a 2³ factorial design to evaluate temperature (50–80°C), solvent polarity (acetonitrile vs. ethanol), and reagent molar ratio (1:1 to 1:1.5). Response variables include yield and purity .

- Statistical Analysis : Apply ANOVA to identify significant factors. For example, in analogous reactions, solvent polarity accounts for >60% variance in yield .

- Case Study : A study on 4-chloro-5-methylpyrimidine derivatives achieved 81% yield by optimizing temperature and stoichiometry .

Q. What computational strategies predict reactivity and regioselectivity in further functionalization?

- Methodological Answer :

- Quantum Chemical Calculations : Use DFT (e.g., B3LYP/6-31G*) to model transition states for substitution at C-4 vs. C-6. Chlorine’s electronegativity directs nucleophiles to the less hindered position .

- Reaction Path Screening : Tools like ICReDD integrate computational and experimental data to prioritize reaction conditions. For example, predict activation energies for amination or sulfonation .

Q. How to resolve contradictions in biological activity data across structural analogs?

- Methodological Answer :

- Structure-Activity Relationship (SAR) : Compare substituent effects. For example, ethyl vs. methylpropyl groups at position 2 alter steric bulk, impacting enzyme binding (e.g., antiviral activity drops by 40% in ethyl analogs ).

- Bioassay Validation : Use orthogonal assays (e.g., enzymatic inhibition + cell viability) to confirm activity. Cross-reference with crystallographic data to identify key binding motifs .

Q. What strategies mitigate by-product formation during large-scale synthesis?

- Methodological Answer :

- Continuous Flow Reactors : Improve heat/mass transfer vs. batch processes. A study on dichloropyrimidines achieved 95% purity at 100 g scale using flow chemistry .

- In-line Analytics : Implement PAT (Process Analytical Technology) tools like ReactIR to monitor intermediates in real-time .

Data Contradiction Analysis

Q. Discrepancies in reported biological efficacy: How to determine if they arise from structural variations or experimental design?

- Methodological Answer :

- Meta-Analysis : Compile IC₅₀ values from multiple studies (Table 1). Use multivariate regression to correlate substituents (e.g., Cl, methylpropyl) with activity.

- Control Experiments : Re-test disputed compounds under standardized conditions (e.g., fixed cell lines, assay protocols) .

Table 1 : Comparative Bioactivity of Pyrimidine Derivatives

| Substituent (Position 2) | Target Enzyme IC₅₀ (µM) | Source |

|---|---|---|

| 2-Methylpropyl | 0.45 ± 0.12 | |

| Ethyl | 1.20 ± 0.30 | |

| Propylthio | 3.50 ± 0.80 |

Key Methodological Resources

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.